sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Cefpiramide sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a bacterium resistant to many other antibiotics . Cefpiramide sodium works by inhibiting bacterial cell wall biosynthesis, making it a potent option for treating severe infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefpiramide sodium involves multiple steps, starting with the preparation of cefpiramide amine salt. This is followed by the reaction with sodium 2-ethylhexanoate solution under controlled temperature conditions to obtain cefpiramide sodium . The process requires precise control of reaction conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of cefpiramide sodium typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps like crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cefpiramide sodium undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the molecule, affecting its antibacterial activity.
Reduction: Reduction reactions can modify the molecular structure, potentially impacting its efficacy.
Substitution: Substitution reactions involve replacing one functional group with another, which can change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different derivatives of cefpiramide sodium with altered antibacterial properties .
Scientific Research Applications
Cefpiramide sodium has a wide range of scientific research applications:
Chemistry: It is used to study the synthesis and modification of cephalosporin antibiotics.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Cefpiramide sodium is employed in clinical studies to treat severe bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the pharmaceutical industry for the production of antibiotics and related compounds.
Mechanism of Action
Cefpiramide sodium exerts its antibacterial effects by inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. It binds to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan strands. This weakens the bacterial cell wall, leading to cell lysis and death . The compound is particularly effective against Gram-negative bacteria due to its ability to penetrate the outer membrane .
Comparison with Similar Compounds
Cefpiramide sodium is unique among cephalosporins due to its broad-spectrum activity and resistance to beta-lactamases, enzymes that degrade many other antibiotics. Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with a similar mechanism of action but shorter half-life.
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-positive and Gram-negative bacteria
Cefpiramide sodium stands out due to its longer half-life and higher efficacy against resistant bacterial strains .
Properties
IUPAC Name |
sodium;7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWMGQFMUUYIY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N8NaO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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